
Binaltorphimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Binaltorphimine is a selective kappa-opioid receptor antagonist that has been widely used in scientific research to study the role of kappa-opioid receptors in various physiological and pathological processes. This compound is a synthetic derivative of the naturally occurring alkaloid, Salvinorin A, and has been shown to have high affinity and selectivity for kappa-opioid receptors.
Wirkmechanismus
Binaltorphimine works by selectively blocking the activity of kappa-opioid receptors, which are found throughout the body and are involved in a variety of physiological processes. By blocking the activity of these receptors, binaltorphimine can modulate the effects of endogenous opioid peptides and other compounds that activate these receptors.
Biochemical and Physiological Effects:
Binaltorphimine has been shown to have a number of biochemical and physiological effects, including the modulation of pain, mood, and addiction-related behaviors. This compound has also been shown to have effects on immune function, cardiovascular function, and gastrointestinal function, among others.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of binaltorphimine is its high affinity and selectivity for kappa-opioid receptors, which allows for precise manipulation of these receptors in laboratory experiments. However, one limitation of this compound is its relatively short half-life, which can make it difficult to maintain stable levels of the compound in vivo.
Zukünftige Richtungen
There are a number of future directions for research on binaltorphimine, including the development of more potent and selective kappa-opioid receptor antagonists, the exploration of novel therapeutic applications for these compounds, and the investigation of the role of kappa-opioid receptors in various disease states. Additionally, further research is needed to better understand the mechanisms of action of binaltorphimine and other kappa-opioid receptor antagonists, as well as their potential side effects and interactions with other compounds.
Synthesemethoden
Binaltorphimine can be synthesized using a variety of methods, including chemical synthesis and semisynthesis. Chemical synthesis involves the use of chemical reactions to create the compound from basic building blocks, while semisynthesis involves the modification of a naturally occurring compound to create a new derivative. The most common method for synthesizing binaltorphimine involves the modification of Salvinorin A using chemical reactions.
Wissenschaftliche Forschungsanwendungen
Binaltorphimine has been used extensively in scientific research to study the role of kappa-opioid receptors in various physiological and pathological processes. This compound has been shown to be effective in blocking the effects of kappa-opioid receptor agonists, which has led to a better understanding of the role of these receptors in pain, addiction, and other conditions.
Eigenschaften
CAS-Nummer |
105618-27-7 |
|---|---|
Produktname |
Binaltorphimine |
Molekularformel |
C19H18N2O2 |
Molekulargewicht |
675.8 g/mol |
IUPAC-Name |
(1S,2S,7S,8S,12R,20R,24R,32R)-11,33-bis(cyclopropylmethyl)-22-methyl-19,25-dioxa-11,22,33-triazaundecacyclo[24.9.1.18,14.01,24.02,32.04,23.05,21.07,12.08,20.030,36.018,37]heptatriaconta-4(23),5(21),14(37),15,17,26,28,30(36)-octaene-2,7,17,27-tetrol |
InChI |
InChI=1S/C41H45N3O6/c1-42-32-24(16-40(47)28-14-22-6-8-26(45)34-30(22)38(40,36(32)49-34)10-12-43(28)18-20-2-3-20)25-17-41(48)29-15-23-7-9-27(46)35-31(23)39(41,37(50-35)33(25)42)11-13-44(29)19-21-4-5-21/h6-9,20-21,28-29,36-37,45-48H,2-5,10-19H2,1H3/t28-,29-,36+,37+,38+,39+,40-,41-/m1/s1 |
InChI-Schlüssel |
DKIVQMBUHVYDFC-IWRYZOJTSA-N |
Isomerische SMILES |
CN1C2=C(C[C@]3([C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1[C@H]9[C@@]12CCN([C@@H]([C@@]1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 |
SMILES |
CN1C2=C(CC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 |
Kanonische SMILES |
CN1C2=C(CC3(C4CC5=C6C3(C2OC6=C(C=C5)O)CCN4CC7CC7)O)C8=C1C9C12CCN(C(C1(C8)O)CC1=C2C(=C(C=C1)O)O9)CC1CC1 |
Synonyme |
inaltorphimine BNI ligand |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



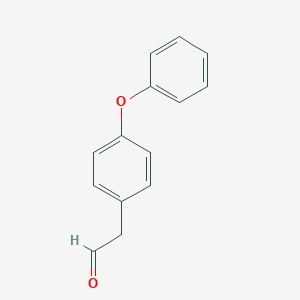
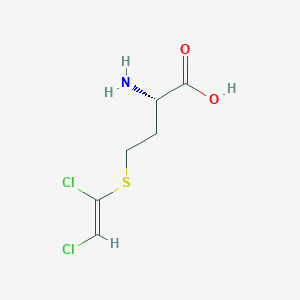


![[(8bS)-4,8b-dimethyl-1,2,3,3a-tetrahydropyrrolo[2,3-b]indol-7-yl] N-methylcarbamate](/img/structure/B218218.png)


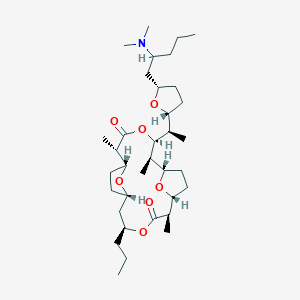
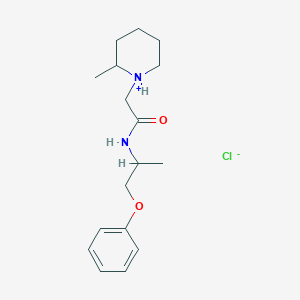

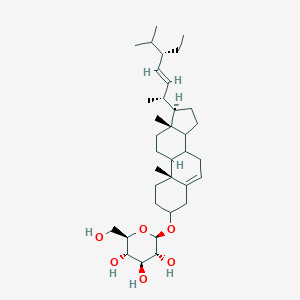
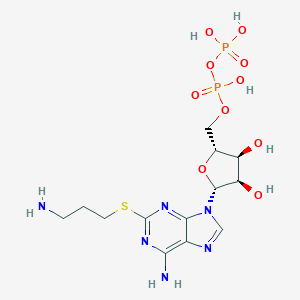
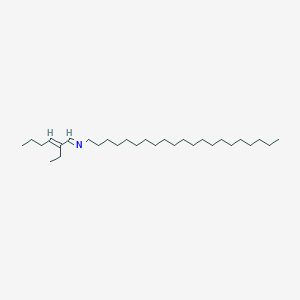
![(2Z,4E)-8-[(3aS,7aS)-7a-methyl-1,5-dioxo-2,3,3a,4,6,7-hexahydroinden-4-yl]-2,8-dihydroxy-5-methyl-6-oxoocta-2,4-dienoic acid](/img/structure/B218281.png)